Cas no 2227976-16-9 (3-(2S)-oxiran-2-yloxane)

3-(2S)-oxiran-2-yloxane 化学的及び物理的性質
名前と識別子
-
- 3-(2S)-oxiran-2-yloxane
- 2227976-16-9
- 3-[(2S)-oxiran-2-yl]oxane
- EN300-1783687
-
- インチ: 1S/C7H12O2/c1-2-6(4-8-3-1)7-5-9-7/h6-7H,1-5H2/t6?,7-/m1/s1
- InChIKey: RCZPLZIRZIBLRI-COBSHVIPSA-N
- SMILES: O1C[C@@H]1C1COCCC1
計算された属性
- 精确分子量: 128.083729621g/mol
- 同位素质量: 128.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 103
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 21.8Ų
3-(2S)-oxiran-2-yloxane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1783687-0.5g |
3-[(2S)-oxiran-2-yl]oxane |
2227976-16-9 | 0.5g |
$1482.0 | 2023-09-19 | ||
Enamine | EN300-1783687-10.0g |
3-[(2S)-oxiran-2-yl]oxane |
2227976-16-9 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1783687-1.0g |
3-[(2S)-oxiran-2-yl]oxane |
2227976-16-9 | 1g |
$1543.0 | 2023-06-02 | ||
Enamine | EN300-1783687-2.5g |
3-[(2S)-oxiran-2-yl]oxane |
2227976-16-9 | 2.5g |
$3025.0 | 2023-09-19 | ||
Enamine | EN300-1783687-10g |
3-[(2S)-oxiran-2-yl]oxane |
2227976-16-9 | 10g |
$6635.0 | 2023-09-19 | ||
Enamine | EN300-1783687-0.1g |
3-[(2S)-oxiran-2-yl]oxane |
2227976-16-9 | 0.1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1783687-5.0g |
3-[(2S)-oxiran-2-yl]oxane |
2227976-16-9 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-1783687-0.25g |
3-[(2S)-oxiran-2-yl]oxane |
2227976-16-9 | 0.25g |
$1420.0 | 2023-09-19 | ||
Enamine | EN300-1783687-5g |
3-[(2S)-oxiran-2-yl]oxane |
2227976-16-9 | 5g |
$4475.0 | 2023-09-19 | ||
Enamine | EN300-1783687-1g |
3-[(2S)-oxiran-2-yl]oxane |
2227976-16-9 | 1g |
$1543.0 | 2023-09-19 |
3-(2S)-oxiran-2-yloxane 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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4. Book reviews
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
3-(2S)-oxiran-2-yloxaneに関する追加情報
Research Brief on 3-(2S)-oxiran-2-yloxane (CAS: 2227976-16-9): Recent Advances and Applications in Chemical Biology and Medicine
The compound 3-(2S)-oxiran-2-yloxane (CAS: 2227976-16-9) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology research. This epoxide-containing oxane derivative has attracted significant attention due to its unique structural features that enable diverse reactivity and potential biological activities. Recent studies have explored its applications in targeted drug design, particularly as a warhead for covalent inhibitors, and its role in probing biological systems through chemical biology approaches.
Structural analyses reveal that the strained epoxide ring in 3-(2S)-oxiran-2-yloxane provides an electrophilic center capable of selective reactions with nucleophilic residues in biological targets. This property has been exploited in the development of covalent inhibitors for various enzymes, including proteases and kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into irreversible inhibitors of SARS-CoV-2 main protease, showing improved selectivity compared to traditional Michael acceptors.
In chemical biology applications, researchers have utilized 3-(2S)-oxiran-2-yloxane as a versatile building block for activity-based protein profiling (ABPP). The compound's ability to form stable adducts with active site nucleophiles has enabled mapping of enzyme activities in complex biological systems. Recent work published in ACS Chemical Biology highlighted its use in identifying novel serine hydrolase targets in cancer cell lines, providing insights into tumor-specific metabolic pathways.
The synthetic accessibility of 3-(2S)-oxiran-2-yloxane has been significantly improved through recent methodological advances. A 2024 Nature Communications paper described an enantioselective synthesis route using asymmetric epoxidation of allyl oxanes, achieving >99% ee and gram-scale production. This development addresses previous challenges in obtaining the compound in sufficient quantities for biological studies and drug discovery campaigns.
Pharmacokinetic studies of 3-(2S)-oxiran-2-yloxane derivatives have revealed interesting properties, including improved metabolic stability compared to simpler epoxide compounds. The oxane ring appears to modulate the reactivity of the epoxide while providing favorable physicochemical properties. These findings, reported in a recent European Journal of Medicinal Chemistry article, suggest that this scaffold may overcome some limitations of traditional epoxide-based drugs.
Future research directions for 3-(2S)-oxiran-2-yloxane include exploration of its applications in PROTAC design, where its covalent binding capability could be combined with targeted protein degradation strategies. Additionally, its potential as a crosslinking agent for chemical biology probes and its use in DNA-encoded library technology are active areas of investigation. The compound's unique combination of reactivity and stability positions it as a valuable tool for both therapeutic development and fundamental biological research.
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